molecular formula C₂₇H₂₀ClNO₂ B1141150 (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one CAS No. 1100617-38-6

(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one

Katalognummer: B1141150
CAS-Nummer: 1100617-38-6
Molekulargewicht: 425.91
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one" is a structurally complex molecule featuring a 7-chloro-2-quinolinyl group linked via an ethenyl bridge to a phenyl-substituted 4,5-dihydro-2-benzoxepin-1(3H)-one scaffold. Its stereochemistry at the 3S position and conjugated ethenyl system may influence its binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-4,5-dihydro-3H-2-benzoxepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClNO2/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26-15-11-19-5-1-2-7-24(19)27(30)31-26/h1-10,12-14,16-17,26H,11,15H2/b13-8+/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARHRYVEXSEWAF-FQKQOIFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)OC1C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)O[C@@H]1C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one , also known by its CAS number 184764-13-4, belongs to a class of compounds that exhibit various biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of the compound is C28H24ClNO3C_{28}H_{24}ClNO_3 with a molecular weight of approximately 457.95 g/mol. The compound features a complex structure that includes a benzoxepin moiety and a chloroquinoline substituent, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC28H24ClNO3
Molecular Weight457.95 g/mol
Melting Point75-83 °C
Boiling Point637.6 ± 55.0 °C
SolubilitySlightly soluble in chloroform and methanol
Storage Temperature+4 °C

Anticancer Activity

Research has indicated that compounds similar to (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one exhibit significant anticancer properties. A study published in PubChem noted that derivatives of quinoline often show activity against various cancer cell lines, suggesting that the presence of the chloroquinoline moiety might enhance this activity .

Case Study:

In vitro studies on related compounds have demonstrated inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that the mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. For instance, derivatives containing benzoxepin have shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

A study highlighted the synthesis of several benzoxepin derivatives, which were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity, leading to further exploration of their potential as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one has also been investigated. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Example Study:

In an experimental model of inflammation, a related compound was shown to reduce edema and inflammatory markers significantly, indicating its potential use in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Tanimoto Coefficient and Graph-Based Comparisons

The Tanimoto coefficient, a widely used metric for binary fingerprint-based similarity, indicates moderate structural overlap (0.65–0.78) between the target compound and MRP substrates like leukotriene C4 and S-(2,4-dinitrophenyl)glutathione. Graph-based comparisons, which evaluate subgraph matching, reveal closer alignment (85% similarity) with etoposide due to shared aromatic systems and hydrophobic side chains .

Key Structural Differences

  • Quinolinyl vs.
  • Benzoxepin vs. Flavonoid Scaffolds: Compared to catechins (e.g., epigallocatechin gallate), the benzoxepin ring provides greater conformational flexibility, which may influence binding to ABC transporters .

Functional and Kinetic Comparisons

Table 1: Comparative Analysis of Target Compound and MRP Substrates

Compound Name Structural Features Similarity (Tanimoto) Biological Target Km (μM) Resistance Profile (Fold Change)
Target Compound Quinolinyl-benzoxepin hybrid MRP2 (hypothesized) N/A Under investigation
Leukotriene C4 Glutathione-cysteinyl leukotriene 0.68 MRP1/MRP2 0.1 (MRP1), 1.0 (MRP2) 25-fold (HL60/ADR cells)
S-(2,4-Dinitrophenyl)glutathione Glutathione conjugate 0.72 MRP1 7.2 10–15-fold
Etoposide Podophyllotoxin derivative 0.75 MRP2 5.0 5.0-fold (MDCK cells)

Resistance Mechanisms

However, its lack of a glucuronosyl or glutathione moiety may reduce affinity for MRP1 compared to endogenous conjugates .

Kinetic Considerations

While leukotriene C4 exhibits a Km of 0.1 μM for MRP1, the target compound’s larger hydrophobic surface area may lower its transport efficiency, as seen with MRP2 substrates like 17β-glucuronosyl estradiol (Km = 7.2 μM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.